molecular formula C8H7NO4 B1204689 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid CAS No. 7442-76-4

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid

Cat. No. B1204689
CAS RN: 7442-76-4
M. Wt: 181.15 g/mol
InChI Key: JTWNWNJMNSJYDL-UHFFFAOYSA-N
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Description

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid is a pyridinemonocarboxylic acid that is pyridine-4-carboxylic acid substituted by a methyl group, hydroxy group and formyl group at positions 2,3 and 5, respectively .


Molecular Structure Analysis

The molecular formula of 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid is C8H7NO4. Its structure includes a pyridine ring substituted by a methyl group, hydroxy group and formyl group at positions 2,3 and 5, respectively .


Chemical Reactions Analysis

The enzyme 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .

Scientific Research Applications

Enzymatic Reactions and Molecular Structure

5-Formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) plays a crucial role in enzymatic reactions. A significant example is its involvement in the degradation pathway of pyridoxine (vitamin B6) as observed in Mesorhizobium loti. The enzyme 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase (FHMPCDH) catalyzes a dismutation reaction, leading to the production of 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid and 4-pyridoxic acid. This enzyme is a part of the l-3-hydroxyacyl-CoA dehydrogenase (HAD) family, exhibiting a unique structure that includes N- and C-terminal domains connected by a loop, with a conserved active site similar to that in human heart l-3-hydroxyacyl-CoA dehydrogenase (HhHAD) (Mugo et al., 2015).

Degradation Pathways

FHMPC is also central in the degradation pathways of other organisms. Studies on enzymes like isopyridoxal dehydrogenase and 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic-acid dehydrogenase from Pseudomonas MA-1 and Arthrobacter Cr-7 show their specific role in the breakdown of pyridoxine. These enzymes are induced during growth on pyridoxine and facilitate the conversion of FHMPC to other chemical structures, emphasizing the compound's importance in microbial metabolic pathways (Lee, Nelson, & Snell, 1986).

Gene Identification and Characterization

Genetic studies have identified the mlr6793 gene in Mesorhizobium loti as encoding for FHMPC dehydrogenase, an enzyme involved in pyridoxine degradation. This enzyme displays unique pH optima depending on the co-substrates used in the reaction, further highlighting the compound's role in biochemical processes (Yokochi et al., 2009).

properties

IUPAC Name

5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2-3,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNWNJMNSJYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331536
Record name 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid

CAS RN

7442-76-4
Record name 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7442-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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